molecular formula C13H18O7S B611428 Tos-PEG3-CH2CO2H CAS No. 1807537-35-4

Tos-PEG3-CH2CO2H

Cat. No.: B611428
CAS No.: 1807537-35-4
M. Wt: 318.34
InChI Key: QQHWSZBWDYTXGD-UHFFFAOYSA-N
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Description

Tos-PEG3-CH2CO2H is a polyethylene glycol derivative containing a tosyl group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond .

Mechanism of Action

Target of Action

Tos-PEG3-CH2CO2H is a Polyethylene Glycol (PEG) derivative that contains a tosyl group and a terminal carboxylic acid . The primary targets of this compound are molecules with primary amine groups . The terminal carboxylic acid of this compound can react with these primary amine groups to form a stable amide bond .

Mode of Action

The mode of action of this compound involves two key functional groups: the tosyl group and the terminal carboxylic acid . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. In the case of this compound, the nucleophile is often a molecule with a primary amine group . The terminal carboxylic acid of this compound can then react with this primary amine group in the presence of activators to form a stable amide bond .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG component. PEG is a hydrophilic polymer that increases the solubility of this compound in aqueous media . This can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, improving its bioavailability .

Result of Action

The result of this compound’s action is the formation of a stable amide bond with a primary amine-containing molecule . This can lead to the modification of the target molecule’s function, potentially influencing various cellular and molecular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the carboxylic acid and the primary amine group. Moreover, the presence of activators can enhance the formation of the amide bond . It’s also worth noting that the hydrophilic PEG component of this compound can increase its stability and solubility in aqueous environments .

Biochemical Analysis

Biochemical Properties

Tos-PEG3-CH2CO2H plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The tosyl group in this compound is an excellent leaving group for nucleophilic substitution reactions, allowing it to react with primary amine groups in the presence of activators such as EDC or DCC . This reaction forms a stable amide bond, which is crucial in proteomics research and drug delivery applications. The compound interacts with enzymes, proteins, and other biomolecules through these stable amide bonds, facilitating various biochemical processes.

Cellular Effects

This compound influences various cellular processes by enhancing solubility and facilitating nucleophilic substitution reactions. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by forming stable amide bonds with primary amine groups on proteins and enzymes . These interactions can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The tosyl group in this compound acts as a leaving group, allowing the compound to form stable amide bonds with primary amine groups on proteins and enzymes . This interaction can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The hydrophilic PEG spacer in this compound also enhances its solubility, facilitating its interactions with biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C, but its long-term effects on cellular function can vary depending on the experimental conditions

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may facilitate nucleophilic substitution reactions without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including potential enzyme inhibition or activation that could disrupt normal cellular function. Threshold effects and toxicities should be carefully monitored in animal studies to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleophilic substitution reactions and amide bond formation. The compound interacts with enzymes and cofactors that facilitate these reactions, impacting metabolic flux and metabolite levels . The hydrophilic PEG spacer in this compound also enhances its solubility, allowing it to participate in a wide range of biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility, facilitating its transport and distribution in aqueous media . This compound can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall effectiveness in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tos-PEG3-CH2CO2H is synthesized by attaching a tosyl group to a polyethylene glycol chain, followed by the introduction of a terminal carboxylic acid group. The reaction typically involves the use of tosyl chloride and a polyethylene glycol derivative with a hydroxyl group. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG3-CH2CO2H undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tos-PEG3-CH2CO2H has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tos-PEG3-CH2CO2H is unique due to its specific combination of a tosyl group and a terminal carboxylic acid, along with a polyethylene glycol spacer of three ethylene glycol units. This structure provides a balance between solubility and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHWSZBWDYTXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163084
Record name Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807537-35-4
Record name Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807537-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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